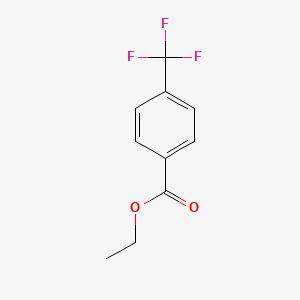

Ethyl 4-(trifluoromethyl)benzoate

Descripción

Contextualization within Fluorinated Organic Compounds Research

The study of Ethyl 4-(trifluoromethyl)benzoate is situated within the broader and rapidly expanding field of fluorinated organic compounds research. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The trifluoromethyl (-CF₃) group, in particular, is a key structural motif in modern medicinal and agricultural chemistry due to its unique characteristics. nih.govresearchgate.net

The -CF₃ group is known for its strong electron-withdrawing nature and high metabolic stability, stemming from the strength of the carbon-fluorine bond. nih.gov Its incorporation into molecular structures can significantly enhance properties such as lipophilicity, which affects how a molecule moves through biological systems, and binding affinity to biological targets. nih.govresearchgate.net Consequently, aromatic compounds that feature trifluoromethyl groups are prevalent in the development of pharmaceuticals and advanced organic materials. nih.gov this compound, as a readily available fluorinated building block, is therefore a valuable tool for researchers seeking to introduce the trifluoromethyl moiety into new and existing molecular frameworks.

Significance of Trifluoromethyl Substituted Benzoates in Chemical Science

Trifluoromethyl-substituted benzoates, as a class of compounds, hold considerable significance in chemical science, primarily as versatile reagents and intermediates in organic synthesis. The electronic properties of the benzoate (B1203000) system are heavily influenced by the powerful electron-withdrawing trifluoromethyl group, which in turn dictates the reactivity of the molecule.

Research has demonstrated the utility of the trifluoromethyl benzoate scaffold in various chemical transformations. For instance, Trifluoromethyl benzoate (TFBz) has been developed as a stable and versatile reagent for trifluoromethoxylation, a process that introduces the -OCF₃ group into molecules. nih.gov This reagent allows for the synthesis of complex trifluoromethyl ethers under relatively mild conditions. nih.gov

Furthermore, the reactivity of substituted benzoates is a key area of study. Research into the synthesis of complex heterocyclic structures, such as isocoumarins, from substituted 2-ethynylbenzoates highlights how substituents on the benzoate ring direct the course of chemical reactions. nih.govacs.org While these studies may not use this compound directly, they underscore the fundamental importance of the electronic effects of substituents like the trifluoromethyl group in controlling reaction pathways and achieving synthetic goals. The presence of such a group can determine the regioselectivity and efficiency of cyclization reactions, making trifluoromethyl-substituted benzoates valuable precursors for constructing elaborate molecular architectures. nih.govacs.org The availability of compounds like this compound provides synthetic chemists with a platform to explore these transformations and develop novel molecules. sigmaaldrich.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDADDSPMCHZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-02-8, 31083-14-4 | |

| Record name | Benzoic acid, 4-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(trifluoromethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(trifluoromethyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 31083-14-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Trifluoromethyl Benzoate

Esterification Reactions for Ethyl 4-(Trifluoromethyl)benzoate Synthesis

Esterification is the core process for synthesizing this compound. This class of reactions forms an ester through the condensation of an alcohol with an acid or its derivative.

Direct Esterification Approaches

The most conventional route to this compound is the direct esterification of 4-(trifluoromethyl)benzoic acid with ethanol (B145695). This reaction, known as Fischer esterification, involves heating a mixture of the carboxylic acid and excess ethanol in the presence of an acid catalyst. quora.comyoutube.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, or the water formed during the reaction is removed. youtube.com

C₈H₅F₃O₂ + C₂H₅OH ⇌ C₁₀H₉F₃O₂ + H₂O (4-(Trifluoromethyl)benzoic Acid + Ethanol ⇌ this compound + Water)

Transesterification Pathways

Transesterification is an alternative pathway where an existing ester is transformed into another by reaction with an alcohol. For the synthesis of this compound, this could involve reacting a different alkyl ester of 4-(trifluoromethyl)benzoic acid, such as mthis compound, with ethanol in the presence of a catalyst. chemicalbook.com The equilibrium is shifted towards the desired ethyl ester by using a large excess of ethanol.

Catalysts for transesterification can be either acidic or basic. For instance, potassium ethylate can be used to facilitate the transesterification of methyl benzoate (B1203000) to ethyl benzoate. chemicalbook.com Alternatively, metal-based catalysts, such as titanium(IV) ethoxide, have been shown to be effective in the transesterification of other substituted methyl benzoates. google.com

Esterification under Acidic Catalysis (e.g., Sulfuric Acid Catalysis)

The direct esterification of 4-(trifluoromethyl)benzoic acid with ethanol is almost always conducted under acidic catalysis to increase the reaction rate. Concentrated sulfuric acid is a commonly employed catalyst for this purpose. youtube.comtcu.edu

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. libretexts.orgyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. youtube.com A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and provides the final product, this compound. The entire process is a series of equilibrium steps. youtube.com

| Reaction Stage | Description |

| Protonation | The carbonyl oxygen of 4-(trifluoromethyl)benzoic acid is protonated by the acid catalyst (H₂SO₄). |

| Nucleophilic Attack | The alcohol (ethanol) acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. |

| Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |

| Proton Transfer | A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. |

| Water Elimination | The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group. |

| Deprotonation | The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. |

Table 1: General Mechanism of Acid-Catalyzed (H₂SO₄) Esterification.

Esterification with Activated Carboxylic Acid Derivatives (e.g., Anhydrides)

To circumvent the equilibrium limitations of direct esterification, activated derivatives of the carboxylic acid can be used. These derivatives are more reactive towards nucleophilic attack by alcohols.

One such activated derivative is 4-(trifluoromethyl)benzoic anhydride (B1165640). This compound reacts readily with ethanol to form this compound and a molecule of 4-(trifluoromethyl)benzoic acid as a byproduct. This reaction is generally faster and more complete than the direct esterification of the carboxylic acid itself because the carboxylate ion is a better leaving group than the hydroxide (B78521) ion.

The reaction between an anhydride and an alcohol can be further accelerated by the use of a Lewis acid catalyst. Titanium(IV) salts, such as titanium tetrachloride (TiCl₄), are effective catalysts for esterification reactions. mdpi.com While they can be used for direct esterification by activating the carboxylic acid, Lewis acids are also known to catalyze ester synthesis from substituted benzoic anhydrides. mdpi.comresearchgate.net The titanium(IV) center coordinates to one of the carbonyl oxygens of the anhydride, increasing the electrophilicity of the attached carbonyl carbon and facilitating the nucleophilic attack by ethanol. This method provides an efficient route to the desired ester under mild conditions. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |

| 4-(Trifluoromethyl)benzoic Acid | Ethanol | Sulfuric Acid | This compound | Reversible equilibrium reaction. youtube.com |

| Mthis compound | Ethanol | Potassium Ethylate / Ti(IV) alkoxide | This compound | Drives equilibrium with excess ethanol. chemicalbook.comgoogle.com |

| 4-(Trifluoromethyl)benzoic Anhydride | Ethanol | Titanium(IV) Salts (optional) | This compound | Utilizes a more reactive acid derivative. mdpi.com |

Table 2: Overview of Synthetic Pathways to this compound.

Trifluoromethylation Strategies Leading to this compound

The direct introduction of a trifluoromethyl (CF3) group onto an aromatic ring represents a powerful strategy for the synthesis of trifluoromethylated compounds.

Achieving regioselectivity, specifically targeting the para-position of the benzoate ring, is a critical challenge in the direct trifluoromethylation of ethyl benzoate. The electronic properties of the ester group, which is a deactivating meta-director, generally disfavor substitution at the para-position. However, certain advanced catalytic systems can overcome this inherent reactivity. For instance, palladium-catalyzed trifluoromethylation reactions have shown promise in directing the CF3 group to specific positions on an aromatic ring. beilstein-journals.org The choice of ligands and reaction conditions plays a crucial role in controlling the regioselectivity of such transformations. Research has shown that arenes with directing groups, such as pyridine (B92270), can undergo ortho-trifluoromethylation in the presence of a palladium catalyst. beilstein-journals.org

A variety of reagents have been developed for the introduction of the trifluoromethyl group, each with its own mechanism and reactivity profile, categorized as radical, nucleophilic, or electrophilic. beilstein-journals.org

Radical Trifluoromethylation: Reagents that generate trifluoromethyl radicals, such as trifluoromethyl iodide (CF3I) and sodium trifluoromethanesulfinate (CF3SO2Na or Langlois' reagent), can be used to trifluoromethylate aromatic compounds. beilstein-journals.orgwikipedia.org These reactions are often initiated by thermal or photochemical methods or by using a radical initiator like triethylborane (B153662) or tert-butyl hydroperoxide. wikipedia.orgtcichemicals.com

Nucleophilic Trifluoromethylation: Ruppert's reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), is a widely used nucleophilic trifluoromethylating agent. tcichemicals.comacs.org In the presence of a fluoride (B91410) source, it delivers a trifluoromethyl anion (CF3-), which can react with electrophilic centers. tcichemicals.com Copper-catalyzed nucleophilic trifluoromethylation of aromatic halides is a common method. tcichemicals.com

Electrophilic Trifluoromethylation: Hypervalent iodine reagents, such as Togni reagents, and S-(trifluoromethyl)diphenylsulfonium salts are popular electrophilic trifluoromethylating agents. beilstein-journals.orgtcichemicals.com These reagents can trifluoromethylate a range of nucleophiles, including arenes, under appropriate conditions. beilstein-journals.org For example, the trifluoromethylation of phenols with certain reagents occurs preferentially at the ortho- and para-positions. beilstein-journals.org

| Reagent Type | Example Reagent(s) | Typical Reaction Conditions |

| Radical | CF3I, CF3SO2Na | Thermal, photochemical, or radical initiator |

| Nucleophilic | TMSCF3 (Ruppert's Reagent) | Fluoride source, often with a copper catalyst for aromatic halides |

| Electrophilic | Togni reagents, S-(trifluoromethyl)diphenylsulfonium salts | Often used with a palladium catalyst for arenes |

Derivatization Reactions as Precursors for this compound

An alternative and often more straightforward approach to obtaining this compound involves the modification of a starting material that already contains the trifluoromethyl group at the desired position.

The most common method for preparing this compound is through the esterification of 4-(trifluoromethyl)benzoic acid. nist.gov

4-(Trifluoromethyl)benzoic acid is a key intermediate and can be synthesized through the oxidation of various precursors. A common starting material is 4-(trifluoromethyl)toluene. The oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents. Another precursor is 4-(trifluoromethyl)benzaldehyde, which can be oxidized to the corresponding carboxylic acid. chemicalbook.com One documented method involves the oxidation of p-trifluoromethylbenzaldehyde using oxygen in the presence of a copper(II) acetate (B1210297) and cobalt(II) acetate catalyst in water at 70°C, achieving a high yield of 99%. chemicalbook.com Similarly, 2-chloro-4-(trifluoromethyl)phenylacetic acid can be oxidized to 2-chloro-4-trifluoromethylbenzoic acid using oxygen with magnesium acetate and cobaltous diacetate as catalysts. google.com

| Starting Material | Oxidizing Agent/Catalyst | Product |

| 4-(Trifluoromethyl)toluene | Strong oxidizing agents | 4-(Trifluoromethyl)benzoic acid |

| 4-(Trifluoromethyl)benzaldehyde | O2, Cu(OAc)2·H2O, Co(OAc)2·4H2O | 4-(Trifluoromethyl)benzoic acid |

| 2-chloro-4-(trifluoromethyl)phenylacetic acid | O2, Magnesium acetate, Cobaltous diacetate | 2-chloro-4-trifluoromethylbenzoic acid |

Once 4-(trifluoromethyl)benzoic acid is obtained, it can be readily converted to its ethyl ester, this compound. A standard method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. sciencemadness.org Another approach is the use of coupling agents. For instance, 4-(trifluoromethyl)benzoic acid has been used in the synthesis of salicylanilide (B1680751) 4-(trifluoromethyl)benzoates through a coupling reaction with N,N′-dicyclohexylcarbodiimide (DCC) in dry N,N-dimethylformamide (DMF). mdpi.comsigmaaldrich.commedchemexpress.com This method can be adapted for the synthesis of the ethyl ester by using ethanol as the alcohol component.

Routes from Other Fluorinated Benzene (B151609) Derivatives

The synthesis of this compound is most commonly achieved by functionalizing a benzene ring that already contains the trifluoromethyl group. The primary methods involve the esterification of a carboxylic acid or the alcoholysis of an acid chloride.

Fischer-Speier Esterification of 4-(Trifluoromethyl)benzoic Acid

The most direct and conventional route is the Fischer-Speier esterification of 4-(trifluoromethyl)benzoic acid with ethanol. youtube.com This reaction is an acid-catalyzed equilibrium process. google.com A strong acid, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol. google.comyoutube.com

To achieve a high yield, the equilibrium must be shifted towards the formation of the ester. This is typically accomplished by using a large excess of the alcohol (ethanol), which also serves as the solvent, or by removing the water produced during the reaction, for instance, with a Dean-Stark apparatus. google.comtcu.edu The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carboxylic acid, but the reaction proceeds under standard reflux conditions.

Microwave-Assisted Esterification

A modern alternative to conventional heating is the use of microwave irradiation. Microwave-assisted esterification can significantly reduce reaction times and often improve yields. mdpi.comnih.gov For the esterification of benzoic acids with alcohols, microwave heating in the presence of a catalyst like N-fluorobenzenesulfonimide has proven effective, with reactions often completing within 30 minutes at elevated temperatures (e.g., 120 °C). mdpi.com This method's efficiency stems from the direct and rapid heating of the polar reagents. cmu.edu

Route from 4-(Trifluoromethyl)benzoyl Chloride

An alternative, often higher-yielding, route starts from the more reactive 4-(trifluoromethyl)benzoyl chloride. This acid chloride can be synthesized from 4-(trifluoromethyl)benzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(trifluoromethyl)benzoyl chloride is then reacted with ethanol. This reaction is typically rapid and does not require an acid catalyst, often proceeding at or below room temperature. A mild base, such as pyridine, may be added to neutralize the hydrochloric acid (HCl) byproduct. This method avoids the equilibrium limitations of Fischer esterification. youtube.com

Comparative Analysis of Synthetic Routes: Yields, Selectivity, and Green Chemistry Principles

The choice of synthetic route for this compound depends on factors such as desired yield, cost of reagents, reaction conditions, and environmental impact.

Yields and Selectivity

The reaction of 4-(trifluoromethyl)benzoyl chloride with ethanol generally provides higher yields (often >90%) and proceeds faster than the Fischer esterification because it is an irreversible reaction. The Fischer esterification is an equilibrium-limited process, and while yields can be high (>80-95%), they are highly dependent on the reaction conditions, such as the ability to effectively remove water or use a large excess of ethanol. researchgate.net For instance, some Fischer esterifications report yields as low as 25-35% without careful optimization. reddit.com

Microwave-assisted methods offer a significant advantage in terms of reaction speed and can achieve high conversions, sometimes exceeding 95%, in a fraction of the time required for conventional heating. nih.gov

In terms of selectivity, all the discussed routes are highly selective for the formation of this compound. Since the starting material is already para-substituted, there are no regioselectivity issues concerning the position of the functional groups on the aromatic ring. The primary challenge in Fischer esterification is managing the chemical equilibrium rather than controlling selectivity between different products.

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Fischer Esterification (Conventional) | 4-(Trifluoromethyl)benzoic acid | Ethanol (excess), H₂SO₄ (cat.) | 70-90% | Uses common, inexpensive reagents. | Equilibrium-limited, often requires long reflux times and excess reagent. |

| Fischer Esterification (Microwave) | 4-(Trifluoromethyl)benzoic acid | Ethanol, Acid Catalyst | 85-97% | Very fast reaction times, high yields. nih.govresearchgate.net | Requires specialized microwave equipment. |

| From Acid Chloride | 4-(Trifluoromethyl)benzoyl chloride | Ethanol, Pyridine (optional) | >90% | High yield, fast, not equilibrium-limited. youtube.com | Requires prior synthesis of the acid chloride, which uses hazardous reagents (e.g., SOCl₂). |

Green Chemistry Principles

The environmental impact of chemical syntheses is of growing importance. Applying green chemistry principles to the synthesis of this compound favors methods that reduce waste and energy consumption.

The classic Fischer esterification, while using readily available reagents, often requires a large excess of alcohol and a strong mineral acid catalyst like H₂SO₄, which can lead to corrosive waste streams that require neutralization.

A greener alternative involves replacing the mineral acid with a reusable solid acid catalyst. oru.edu Materials like acid-activated Montmorillonite K10 clay or sulfonated zirconia can catalyze the esterification effectively. oru.edu These solid catalysts are easily separated from the reaction mixture by filtration, minimizing acidic waste and allowing for catalyst recycling, which is both economically and environmentally beneficial. researchgate.netusask.ca

Microwave-assisted synthesis is also considered a green technique. rsc.org The significant reduction in reaction time from hours to minutes leads to substantial energy savings. The efficiency of microwave heating can also lead to cleaner reactions with fewer byproducts.

| Synthetic Route | Adherence to Green Principles |

|---|---|

| Fischer Esterification (Conventional) | Moderate. Can generate significant acid waste. Use of excess solvent/reagent is common. |

| Esterification with Solid Acid Catalyst | Good. Eliminates corrosive mineral acid waste and allows for catalyst recycling. Often performed under solvent-free conditions. oru.edu |

| Microwave-Assisted Esterification | Good. Reduces energy consumption and reaction time significantly. nih.govrsc.org |

| From Acid Chloride | Poor. The synthesis of the starting material uses hazardous reagents and generates corrosive byproducts. |

Reaction Mechanisms and Chemical Transformations Involving Ethyl 4 Trifluoromethyl Benzoate

Ester Hydrolysis and Saponification Kinetics

The hydrolysis of esters, particularly saponification (base-catalyzed hydrolysis), is a fundamental reaction. The kinetics of this reaction are sensitive to the electronic and steric nature of the substituents on both the acyl and alkoxy portions of the ester. For ethyl 4-(trifluoromethyl)benzoate, the reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

The trifluoromethyl group at the para position exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-withdrawing resonance effect (-M). This electronic pull increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the rate of saponification for this compound is expected to be significantly faster than that of unsubstituted ethyl benzoate (B1203000).

Kinetic studies on the hydrolysis of various substituted esters provide a framework for understanding this effect. For instance, the hydrolysis rate of esters is shown to increase with the electron-withdrawing power of the substituent on the aromatic ring. nih.govchemrxiv.org The alkaline hydrolysis of ethyl benzoate is a well-studied second-order reaction. core.ac.ukresearchgate.netresearchgate.netmdpi.com The introduction of a p-bromo substituent, a classic electron-withdrawing group, accelerates the hydrolysis of ethyl benzoate. nih.gov Given that the trifluoromethyl group is a much stronger electron-withdrawing group than bromine, a substantial rate enhancement is anticipated for this compound.

While specific kinetic data for the saponification of this compound is not abundant in readily available literature, the principles of physical organic chemistry allow for a clear prediction of its high reactivity in hydrolysis compared to its non-fluorinated analog. Studies on fluorinated esters confirm that fluorination generally increases the rate of hydrolysis. nih.gov

Table 1: Predicted Relative Saponification Rates

| Compound | Substituent at para-position | Expected Relative Rate (k/k_unsubstituted) |

|---|---|---|

| Ethyl benzoate | -H | 1 |

| Ethyl 4-bromobenzoate | -Br | > 1 nih.gov |

This table is illustrative and based on established chemical principles. The exact rate enhancement for this compound requires specific experimental determination.

Nucleophilic Aromatic Substitution Reactions at the Benzoic Ring

Nucleophilic aromatic substitution (SNA) is a key reaction pathway for aryl halides and other activated aromatic systems. masterorganicchemistry.comlibretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic synthesis. nih.gov Its strong inductive effect significantly reduces the electron density of the aromatic ring, making it highly electrophilic and thus susceptible to attack by nucleophiles. nih.gov

For a nucleophilic aromatic substitution to occur on this compound, a suitable leaving group would need to be present on the ring, typically at a position ortho or para to the trifluoromethyl group. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The trifluoromethyl group is exceptionally effective at stabilizing this negatively charged intermediate, particularly when the attack occurs at the ortho or para position, as the negative charge can be delocalized onto the electronegative fluorine atoms through the inductive effect. chemistrysteps.com This stabilization lowers the activation energy of the reaction, leading to a significant rate acceleration. masterorganicchemistry.com

Theoretical computations, such as those using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. acs.orgresearchgate.net For this compound, these calculations would reveal a significant polarization of the molecule.

A computed molecular electrostatic potential (MEP) map would show a region of high positive potential (electron deficiency) on the aromatic ring, a direct consequence of the electron-withdrawing nature of both the trifluoromethyl and ethyl ester groups. The carbon atoms ortho and meta to the ester group and ortho to the trifluoromethyl group would be particularly electron-poor and thus the most likely sites for nucleophilic attack (assuming a leaving group is present at one of these positions).

Calculations of Mulliken charges or Natural Bond Orbital (NBO) analysis would quantify the partial positive charges on the ring carbons, confirming the activating effect of the CF3 group towards nucleophilic attack. researchgate.net The LUMO (Lowest Unoccupied Molecular Orbital) energy is another important descriptor; a low-lying LUMO indicates a molecule's propensity to accept electrons, which is characteristic of good electrophiles in SNA reactions. This compound is expected to have a significantly lower LUMO energy compared to unsubstituted ethyl benzoate.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) is the characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com This reaction involves the attack of an electrophile on the electron-rich aromatic ring. The rate and regioselectivity of the reaction are dictated by the substituents already present on the ring. youtube.com

Both the trifluoromethyl group and the ethyl ester group (-COOEt) are electron-withdrawing and therefore deactivating towards electrophilic aromatic substitution. vanderbilt.edu They decrease the nucleophilicity of the benzene ring, making the reaction slower compared to benzene itself. youtube.com

Both groups are also meta-directors. This is because the carbocationic intermediate (the Wheland intermediate or sigma complex) formed during the reaction is least destabilized when the electrophile adds to the meta position. vanderbilt.eduyoutube.com If the electrophile were to add to the ortho or para position, one of the resonance structures of the intermediate would place the positive charge directly on the carbon atom bearing the electron-withdrawing substituent. This is a highly unfavorable, high-energy situation. By directing the incoming electrophile to the meta position, this destabilizing resonance structure is avoided.

In this compound, the ester group is at position 1 and the trifluoromethyl group is at position 4. The positions ortho to the ester group (2 and 6) are also meta to the trifluoromethyl group. The positions meta to the ester group (3 and 5) are also ortho to the trifluoromethyl group. Since both groups are deactivating, the ring is highly unreactive. However, if a reaction were forced to occur, the directing effects would be complex. The ester group directs meta (to positions 3 and 5), and the trifluoromethyl group also directs meta (to positions 2 and 6). In such cases of competing directives, the outcome can be a mixture of products or be controlled by the stronger deactivating group, which is the trifluoromethyl group. Therefore, substitution would be strongly disfavored at all positions, but if it were to occur, it would likely be at the positions meta to the more powerful deactivating group, the CF3 group (positions 2 and 6).

The Hammett equation is a linear free-energy relationship that quantifies the effect of meta- and para-substituents on the reactivity of benzene derivatives in a wide range of reactions. dalalinstitute.comwikipedia.org It is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which depends on the nature of the reaction. wikipedia.org

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). utexas.edulibretexts.org

The trifluoromethyl group has a large, positive σ value (σ_p = +0.54), indicating its strong electron-withdrawing nature. The ethyl ester group also has a positive σ value (σ_p for -COOEt is approx. +0.45). For electrophilic aromatic substitution, the reaction constant ρ is large and negative, as the reaction is favored by electron-donating groups and involves the buildup of positive charge in the transition state.

Using the Hammett equation, one can predict that the rate of any electrophilic substitution on this compound would be extremely slow compared to benzene. The combined deactivating effect of two powerful electron-withdrawing groups renders the aromatic ring very electron-poor and thus a poor nucleophile.

Table 2: Hammett Substituent Constants (σp) for Relevant Groups

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -H | 0.00 | Reference |

| -Br | +0.23 | Electron-withdrawing |

| -COOEt | ~ +0.45 | Electron-withdrawing |

| -CF3 | +0.54 | Strongly electron-withdrawing |

Data sourced from various physical organic chemistry texts and compilations.

Reductions of the Ester and Trifluoromethyl Functionalities

This compound possesses two reducible functional groups: the ethyl ester and the trifluoromethyl group. The selective reduction of either group can be achieved by choosing appropriate reagents and reaction conditions.

The ester functionality is readily reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, 4-(trifluoromethyl)benzaldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to yield the final product, (4-(trifluoromethyl)phenyl)methanol, along with ethanol (B145695) from the original ester group. masterorganicchemistry.comdoubtnut.comkhanacademy.org

Conversely, the trifluoromethyl (CF₃) group, known for its high stability, requires specific catalytic systems for its reduction. The high strength of the C-F bond makes this a challenging transformation. rsc.org Research has demonstrated that selective activation and reduction of a single C-F bond in trifluoromethyl arenes can be accomplished. A dual catalytic system, employing a combination of palladium and copper catalysts, has been shown to achieve the monodefluorination of ArCF₃ compounds to ArCHF₂ under relatively mild conditions. rsc.org This transformation provides a pathway to difluoromethylated arenes, which are of significant interest in medicinal chemistry.

| Functional Group | Reagent(s) | Product(s) | Notes |

| Ethyl Ester | Lithium Aluminum Hydride (LiAlH₄) | (4-(trifluoromethyl)phenyl)methanol and Ethanol | A standard, high-yielding reduction of the ester to a primary alcohol. masterorganicchemistry.com |

| Trifluoromethyl | Palladium/Copper Catalysis (e.g., Pd(OAc)₂, Cu catalyst, silane (B1218182) reductant) | Ethyl 4-(difluoromethyl)benzoate | Selective monodefluorination of the CF₃ group. rsc.org |

Derivatization Reactions at the Ester Group

The direct conversion of esters to amides, known as amidation or aminolysis, is a fundamental transformation in organic synthesis. This compound can be converted into a variety of N-substituted 4-(trifluoromethyl)benzamides by reaction with primary or secondary amines. These reactions often require elevated temperatures or catalysis to overcome the relatively low reactivity of esters compared to other acylating agents.

Recent advancements have led to highly efficient, solvent-free amidation methods. For instance, mechanochemical ball milling, using a base like potassium tert-butoxide (KOtBu), has been shown to effectively drive the amidation of various ethyl esters, including those with electron-withdrawing groups, with a broad range of amines. chemrxiv.org This method offers a greener alternative to traditional solvent-based heating. Organocatalytic methods have also been developed, further expanding the toolkit for this transformation. mdpi.com The reaction of this compound with an amine (R¹R²NH) would yield N,N-R¹,R²-4-(trifluoromethyl)benzamide and ethanol.

| Amine Type | Reaction Conditions | Product Type |

| Primary or Secondary Amines | Thermal (heating in solvent) | N-substituted benzamide |

| Primary or Secondary Amines | Mechanochemical (Ball Milling, KOtBu) | N-substituted benzamide |

| Primary or Secondary Amines | Organocatalysis or Metal Catalysis | N-substituted benzamide |

It is important to clarify the terminology regarding "transamidation" in the context of ester chemistry. Transamidation is chemically defined as the conversion of an amide into a different amide by reacting it with an amine, a process that typically requires catalysis. mdpi.com The direct conversion of an ester to an amide, as described in the section above, is correctly termed amidation or aminolysis. Therefore, a transamidation reaction does not directly involve an ester as a starting material.

Metal-Catalyzed Coupling Reactions

The aromatic ring of this compound, while electron-deficient, can participate in various metal-catalyzed coupling reactions. These reactions typically involve either the activation of a C-X bond (where X is a leaving group), a C-H bond, or the use of the ester itself as an unconventional electrophilic partner.

Traditionally, cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions utilize aryl halides or triflates as electrophiles. However, recent progress has enabled the use of more abundant and stable aryl esters as coupling partners, primarily through nickel and palladium catalysis. rsc.org

Suzuki-Miyaura Coupling: Nickel-catalyzed Suzuki-Miyaura reactions have been developed that successfully couple aryl esters with boronic acids. rsc.orgnih.gov Using a catalyst system such as NiCl₂(PCy₃)₂, this compound can act as the electrophile, reacting with an arylboronic acid (Ar-B(OH)₂) to form a new biaryl compound, 4-aryl-1-(trifluoromethyl)benzene, by cleaving the C(aryl)-O bond. These methods are particularly valuable as they expand the range of accessible electrophiles for this powerful C-C bond-forming reaction. nih.govnih.gov

Heck Reaction: While less common than with aryl halides, Heck reactions involving aryl esters as electrophiles have been reported. These reactions, often catalyzed by palladium or nickel, can proceed through a decarbonylative pathway where the carbonyl group is lost. nih.gov This would allow the coupling of the 4-(trifluoromethyl)phenyl group with an alkene.

Sonogashira Coupling: The Sonogashira reaction, which couples aryl halides with terminal alkynes, has also been adapted for use with aryl esters. A notable development is the palladium/copper-catalyzed decarbonylative Sonogashira coupling. rsc.org In this process, an aromatic ester like this compound reacts with a terminal alkyne (H-C≡C-R) to yield an arylalkyne, 1-alkynyl-4-(trifluoromethyl)benzene. The reaction involves the oxidative addition of the C(acyl)-O bond to the palladium center, followed by decarbonylation, transmetalation with a copper(I) acetylide, and reductive elimination. rsc.org Additionally, metal-free photochemical methods have been shown to couple electron-rich aryl esters with alkynes. lookchem.com

| Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Product Type |

| Suzuki-Miyaura | Nickel (e.g., NiCl₂(PCy₃)₂) | Arylboronic Acid | Biaryl |

| Heck (decarbonylative) | Palladium or Nickel | Alkene | Substituted Alkene |

| Sonogashira (decarbonylative) | Palladium/Copper | Terminal Alkyne | Arylalkyne |

Direct C-H activation is a powerful strategy for modifying aromatic rings without pre-functionalization. The benzene ring of this compound has several C-H bonds that can be targeted for functionalization. The electronic nature of the substituents significantly influences the site selectivity of these reactions.

The carboxylate group (or its ester derivative) is a well-established directing group for ortho-C-H functionalization. researchgate.net Palladium and ruthenium catalysts are commonly employed for this purpose. For instance, palladium-catalyzed reactions can achieve ortho-alkylation of benzoic acids and esters using epoxides as the alkylating agent. acs.org Similarly, ruthenium-catalyzed protocols allow for the ortho-allylation with allyl acetates. nih.gov These directed reactions proceed via the formation of a cyclometalated intermediate, ensuring high regioselectivity. Applying these methods to this compound would be expected to yield products functionalized at the C2 and C6 positions.

While ortho-functionalization is more common, methods for meta-C-H functionalization have also been developed, often requiring specifically designed templates to guide the catalyst to the desired position. nih.gov Given the presence of two strong electron-withdrawing groups, the C-H bonds on the ring are activated towards certain types of functionalization, making this compound a candidate for various C-H activation strategies aimed at producing highly substituted aromatic compounds. chim.it

Applications of Ethyl 4 Trifluoromethyl Benzoate in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

Ethyl 4-(trifluoromethyl)benzoate serves as a fundamental precursor in the multi-step synthesis of a wide array of intricate organic molecules. Its stable structure and the reactivity of its ester and trifluoromethyl-substituted phenyl groups make it an ideal starting point for constructing more complex molecular architectures.

Precursor for Pharmaceutical Intermediates

The introduction of trifluoromethyl groups into pharmacologically active molecules is a well-established strategy for enhancing their efficacy, metabolic stability, and lipophilicity. This compound is a valuable intermediate in this context, providing the trifluoromethylphenyl moiety found in various drug candidates.

This compound is instrumental in the synthesis of various trifluoromethyl-substituted benzoic acid amide derivatives. These amides are crucial components of many pharmaceutical compounds. For instance, it is a precursor in the synthesis of intermediates for drugs like enzalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. oup.com The synthesis often involves the conversion of the ethyl ester group into an amide through reactions with appropriate amines. A notable example is the preparation of p-trifluoromethylated N-benzylamides, which are synthesized through a multi-component reaction involving precursors derived from trifluoromethyl-p-quinols. 2017erp.com

Another synthetic route involves the reaction of 4-(trifluoromethyl)benzaldehyde, which can be derived from this compound, with a p-aminobenzoate to form diarylamine structures like ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate. fishersci.com These diarylamines are privileged structures in numerous pharmaceuticals. fishersci.com

Table 1: Examples of Synthesized Pharmaceutical Intermediates

| Intermediate | Application/Significance |

|---|---|

| Ethyl 4-((1-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-methyl-1-oxopropan-2-yl)amino)-2-fluorobenzoate | Intermediate in the synthesis of enzalutamide. oup.com |

| p-Trifluoromethylated N-benzylamides | A class of trifluoromethyl-substituted benzoic acid amide derivatives with potential pharmaceutical applications. 2017erp.com |

Beyond established drug synthesis, this compound is a building block for creating novel molecules for medicinal chemistry research. The trifluoromethyl group is a key pharmacophore that can be incorporated to probe biological systems and develop new therapeutic leads. For example, trifluoromethyl derivatives of canonical nucleosides, such as 8-CF3-2'-deoxyguanosine and 8-CF3-inosine, have been synthesized and evaluated for their bioactivity in various cell lines. researchgate.net The synthesis of these complex molecules often relies on starting materials containing the trifluoromethylphenyl group, for which this compound can be a convenient precursor.

Intermediate in Agrochemical Development (e.g., Fungicides, Herbicides, Pesticides)

The trifluoromethyl group is a common feature in modern agrochemicals due to its ability to enhance biological activity and stability. This compound serves as a precursor to key trifluoromethylated building blocks used in the synthesis of a variety of pesticides.

Substituted pyridines, for example, are valuable intermediates in the synthesis of herbicides, fungicides, and insecticides. pharmaffiliates.com Specifically, 4-trifluoromethylpyridine compounds, which can be synthesized from precursors like this compound, are primarily utilized as herbicides. acs.org These trifluoromethylpyridine moieties are found in several commercial crop-protection products. For instance, they are key components in the synthesis of dithiopyr (B166099) and thiazopyr (B54509), which are herbicides used to control weeds in turf and ornamentals. tandfonline.com They are also found in other herbicides like flazasulfuron (B46402) and pyroxsulam. tandfonline.com The synthesis of these complex agrochemicals often involves the construction of a pyridine (B92270) ring from a trifluoromethyl-containing building block. tandfonline.com

Furthermore, the structural motif of ethyl benzoate (B1203000) is found in compounds with insecticidal properties. For example, a series of ethyl 4-(2-aryloxyhexyloxy)benzoates have been shown to exhibit anti-juvenile hormone activity in the silkworm, demonstrating potential for the development of novel insecticides. oup.com

Table 2: Examples of Agrochemicals with Trifluoromethyl-Substituted Moieties

| Agrochemical | Type | Key Moiety |

|---|---|---|

| Dithiopyr | Herbicide | Trifluoromethyl-substituted pyridine tandfonline.com |

| Thiazopyr | Herbicide | Trifluoromethyl-substituted pyridine tandfonline.com |

| Flazasulfuron | Herbicide | Trifluoromethyl-substituted pyridine tandfonline.com |

Role in the Synthesis of Heterocyclic Compounds (e.g., Pyridine and Purine (B94841) Derivatives)

This compound is a valuable starting material for the synthesis of various trifluoromethylated heterocyclic compounds, which are important scaffolds in both medicinal chemistry and agrochemicals.

Pyridine Derivatives: As mentioned previously, 4-(trifluoromethyl)pyridine (B1295354) is a significant derivative used in agrochemicals. acs.orgtandfonline.com Several synthetic methods focus on creating this pyridine ring system. These methods often utilize trifluoromethyl-containing building blocks, for which this compound can be a precursor. pharmaffiliates.comtandfonline.com For example, 2-phenyl-4,6-bis(trifluoromethyl)pyridine can be synthesized through the cyclization of ketoxime acetates with hexafluoroacetylacetone. nih.gov 4-(Trifluoromethyl)pyridine itself can be used to prepare (trifluoromethyl)pyridyllithiums, which are versatile reagents for further functionalization. beilstein-journals.org

Purine Derivatives: Trifluoromethylated purine derivatives are of interest in medicinal chemistry. The synthesis of these complex heterocycles can be achieved using building blocks containing the trifluoromethyl group. researchgate.net For instance, an improved process for the preparation of purine derivatives involves the cyclization of a substituted pyrimidine. a2bchem.com While the direct use of this compound is not explicitly detailed in this specific process, the synthesis of the required trifluoromethylated precursors can be envisioned starting from this compound. The synthesis of trifluoromethyl derivatives of nucleosides like 8-CF3-inosine further highlights the role of trifluoromethylated building blocks in accessing these important biological molecules. researchgate.net

Functional Material Precursor

The unique electronic properties and stability of the trifluoromethyl group make this compound an attractive precursor for the development of advanced functional materials. The introduction of -CF3 groups can significantly alter the physical properties of materials, leading to applications in areas such as liquid crystals and polymers.

The incorporation of fluorine-containing groups like trifluoromethyl is a key strategy in the design of liquid crystals for thin-film transistor (TFT) liquid crystal displays (LCDs). tuwien.at These fluorinated liquid crystals can exhibit desirable properties such as high polarity, low viscosity, high chemical and thermal stability, and large dielectric anisotropy. tuwien.atresearchgate.net Several studies have demonstrated the synthesis of liquid crystals containing trifluoromethyl groups. For example, novel liquid crystals with a cyclohexyl trifluoromethyl ether moiety have been shown to exhibit mesophases. oup.com While not always starting directly from this compound, these syntheses underscore the importance of trifluoromethylated aromatic compounds as core structures in liquid crystal design. tuwien.at Notably, a related compound, Ethyl 4-fluoro-5-methyl-2-(trifluoromethyl)benzoate, is categorized as a liquid crystal material.

In the field of polymer science, benzoate esters have found applications as components in photopolymerization processes. For instance, ethyl 4-(dimethylamino)benzoate (B8555087) has been used as a base to control polymerization in hot lithography, a form of 3D printing. This suggests a potential role for related benzoate esters like this compound in the formulation of specialized polymers and resins.

Furthermore, the broader class of trifluoromethyl benzoates has been recognized for its versatility as reagents in materials science, further indicating the potential of this compound as a precursor for novel materials.

Table 3: Potential Applications in Materials Science

| Material Type | Role of Trifluoromethyl Group | Example/Rationale |

|---|---|---|

| Liquid Crystals | Enhances properties like polarity, viscosity, and stability. tuwien.atresearchgate.net | Trifluoromethyl-substituted biphenyls and cyclohexyls are used in LCDs. tuwien.at Ethyl 4-fluoro-5-methyl-2-(trifluoromethyl)benzoate is classified as a liquid crystal. |

| Functional Polymers | Can be used as a comonomer or additive to control polymerization and impart specific properties. | Related benzoate esters are used in photopolymerization for 3D printing. |

Applications in Polymer Chemistry

While direct polymerization of this compound is not a common application, its structural motif is integral to the synthesis of advanced fluorinated polymers. Benzene (B151609) derivatives are fundamental building blocks for a wide array of polymers, including pharmaceuticals, and dyes. cymitquimica.com The incorporation of trifluoromethyl groups into polymer structures is a well-established strategy for enhancing thermal stability, chemical resistance, and modifying optical and dielectric properties. This compound serves as a key intermediate in synthesizing more complex monomers. For instance, it can be chemically modified—through hydrolysis to the corresponding carboxylic acid or reduction to the alcohol—to create monomers suitable for producing polyesters, polyamides, and polyethers with tailored properties for high-performance applications in electronics and aerospace.

Contribution to Liquid Crystal Synthesis

The rigid, rod-like structure of benzoate esters makes them ideal core components for calamitic (rod-shaped) liquid crystals. This compound can be used as a precursor for more complex liquid crystalline molecules. Research has shown that related structures, such as ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, exhibit distinct liquid crystal phases. nih.gov

In one study, a series of compounds based on an ethyl benzoate core were synthesized and their liquid crystalline behaviors were analyzed. The findings revealed that specific derivatives displayed nematic and smectic phases, which are crucial for display technologies. nih.gov The trifluoromethyl group in this compound can be particularly advantageous in this context, as it can enhance the molecular dipole moment and influence the packing behavior, potentially leading to the formation of desired mesophases with broad temperature ranges and specific dielectric properties.

| Compound Series | Observed Mesophases | Typical Temperature Range (°C) |

| Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates | Nematic, Smectic A | 80–149 |

This interactive table summarizes the liquid crystal properties of a series of compounds structurally related to this compound, as detailed in the cited research. nih.gov

Studies in Perovskite Solar Cells Structural Modification

While direct studies detailing the use of this compound in perovskite solar cells (PSCs) are not prominent in the literature, the application of other trifluoromethyl-containing molecules provides a strong rationale for its potential utility. Defects in perovskite crystal films, such as uncoordinated lead ions (Pb2+), are a primary cause of efficiency loss and instability in PSCs. Molecules containing electron-rich atoms can act as Lewis bases to passivate these defects.

Catalysis and Reaction Reagent Applications

The electronic nature of this compound makes it not just a building block but also a reactive participant in key organic transformations.

Use in Esterification and Amidation Reactions

This compound can undergo trans-esterification and amidation (aminolysis) reactions. The trifluoromethyl group (CF3) is a powerful electron-withdrawing group, which significantly reduces the electron density of the aromatic ring and, through resonance, increases the electrophilicity of the ester's carbonyl carbon. acs.org This activation makes the carbonyl carbon more susceptible to nucleophilic attack compared to non-fluorinated analogues like ethyl benzoate. acs.orgacs.org

In amidation, for instance, the reaction of this compound with ammonia (B1221849) or primary/secondary amines would proceed more readily than with standard ethyl benzoate, often requiring milder conditions to form the corresponding 4-(trifluoromethyl)benzamide. acs.org This enhanced reactivity is valuable when working with sensitive or less reactive amines.

Role as a Trifluoromethoxylation Reagent

A significant application of the trifluoromethyl benzoate (TFBz) scaffold is as a reagent for trifluoromethoxylation—the introduction of the -OCF3 group into molecules. The trifluoromethoxy group is highly sought after in pharmaceutical and agrochemical design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Trifluoromethyl benzoate has been developed as a shelf-stable, easily prepared reagent for this purpose.

It can serve as a source of the trifluoromethoxide anion (CF3O-), which can then participate in various reactions, including:

Nucleophilic substitution: Reacting with alkyl halides to form alkyl trifluoromethyl ethers.

Cross-coupling: Participating in metal-catalyzed cross-coupling reactions with aryl stannanes.

Aryne functionalization: Undergoing trifluoromethoxylation-halogenation of arynes at room temperature.

This application demonstrates a transformation where the ester itself is consumed to transfer a key functional group, highlighting its utility as a specialized reagent.

Comparative Efficacy and Selectivity in Applied Chemistry

When evaluated as a trifluoromethoxylation reagent, Trifluoromethyl Benzoate (TFBz) offers distinct advantages over other available methods. Historically, the direct introduction of the -OCF3 group has been challenging. TFBz provides a practical and versatile solution compared to other classes of reagents.

| Reagent Class | Key Features | Limitations |

| Trifluoromethyl Benzoate (TFBz) | Shelf-stable; prepared from inexpensive materials; versatile in multiple reaction types (substitutions, couplings). | May require specific activators (e.g., crown ethers) for certain transformations. |

| Electrophilic Reagents (e.g., Umemoto's) | Effective for O-trifluoromethylation of alcohols and phenols. acs.org | Can be thermally unstable and require very low reaction temperatures. acs.org |

| Other Nucleophilic Sources (e.g., DNTFB) | Reported for direct trifluoromethoxylation. | Can result in low yields with unactivated substrates. |

This interactive table compares Trifluoromethyl Benzoate (TFBz) with other trifluoromethoxylation reagents, highlighting its practical advantages in chemical synthesis.

The development of TFBz as a reagent represents an advancement in synthetic chemistry, providing a more accessible and operationally simpler method for incorporating the valuable trifluoromethoxy moiety into complex molecules.

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes for Enhanced Sustainability

The chemical industry is increasingly adopting green chemistry principles to create more environmentally benign processes. carlroth.comnih.gov This involves minimizing waste, using safer solvents, reducing energy consumption, and employing renewable resources and catalytic reagents. carlroth.comjddhs.comresearchgate.net

Recent research has explored several greener techniques applicable to the synthesis of aromatic esters like ethyl 4-(trifluoromethyl)benzoate:

Catalytic Approaches: A core principle of green chemistry is the use of catalysts instead of stoichiometric reagents to reduce waste. carlroth.com Research into the esterification of benzoic acid has shown that catalysts can be effectively used in microwave-assisted reactions. uwlax.edu Furthermore, novel catalytic systems, such as the "ester dance reaction," enable the isomerization of aromatic esters under milder conditions than traditional methods, allowing for the synthesis of complex substitution patterns from low-cost starting materials. waseda.jp

Use of Greener Solvents and Reagents: The selection of safer solvents and auxiliaries is crucial for sustainable synthesis. jddhs.com Research is ongoing to replace hazardous solvents with more environmentally friendly alternatives, including water or solvent-free conditions. nih.gov For example, ultrasound-assisted Knoevenagel condensations have been successfully performed in water without a catalyst. nih.gov Additionally, processes are being developed to allow for the recycling of catalysts and solvents, further reducing the environmental footprint of chemical manufacturing. jddhs.com

Exploration of New Catalytic Transformations

The functionalization of this compound and related structures through novel catalytic methods is a vibrant area of research, opening pathways to new molecules with diverse applications.

Palladium-Catalyzed Cross-Coupling: Transition metal-catalyzed cross-coupling reactions are fundamental for creating new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.netbris.ac.uk Palladium catalysts are particularly effective for coupling aryl halides and triflates. Recent protocols have demonstrated the efficient cross-coupling of (hetero)aryl bromides with fluorinated alcohols to produce fluorinated alkyl aryl ethers, a motif found in many pharmaceuticals. nih.gov This methodology is tolerant of a wide range of functional groups, including esters, ketones, and nitro groups. nih.gov Other advanced methods include the coupling of aryl mesylates and tosylates with organostannane reagents and the use of multimetallic systems, where nickel and palladium catalysts work in concert to couple aryl bromides with aryl triflates directly. mit.edunih.gov These reactions provide powerful tools for modifying the aromatic core of benzoate (B1203000) esters.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful strategy for generating reactive radical intermediates. beilstein-journals.org This technique has been successfully applied to the α-trifluoromethylation of carbonyl compounds, including esters. princeton.edu By using a photoredox catalyst, such as Ru(bpy)3Cl2, enol silanes derived from esters can be efficiently trifluoromethylated at room temperature. princeton.edu This method offers an operationally simple alternative to traditional methods that often require harsh reagents or cryogenic temperatures. princeton.edu

Innovative Isomerization Reactions: Researchers have developed a novel palladium/norbornene cooperative catalysis that facilitates an "ester dance" reaction. waseda.jp This process allows an ester group to migrate around an aromatic ring, enabling the synthesis of thermodynamically more stable isomers from readily available starting materials. This catalytic isomerization can be combined with other cross-coupling reactions to generate a diverse array of substituted aromatic compounds from a common precursor. waseda.jp

Advanced Applications in Medicinal and Agricultural Sciences

The trifluoromethyl group is a privileged motif in drug discovery and agrochemical development, and this compound serves as a valuable precursor for introducing this group into complex molecules. semanticscholar.orgnih.gov

Precursor for Active Pharmaceutical Ingredients (APIs): Diarylamines are important structures in many pharmaceuticals, and methods to synthesize them often involve transition-metal catalysis. researchgate.net Precursors like 4-(trifluoromethyl)benzaldehyde, which is closely related to this compound, are used in the synthesis of these valuable building blocks. researchgate.net Furthermore, derivatives such as ethyl 4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoate highlight its role as a scaffold in medicinal chemistry. sigmaaldrich.com

Building Block for Agrochemicals: Many modern herbicides and fungicides contain trifluoromethylpyridine (TFMP) structures. nih.gov Key building blocks for these agrochemicals, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, are used in cyclocondensation reactions to construct the core heterocyclic systems. nih.gov The commercial herbicides dithiopyr (B166099) and thiazopyr (B54509) are synthesized using this strategy. nih.gov The 4-(trifluoromethyl)phenyl moiety is a component of several commercialized agrochemicals, demonstrating the importance of this structural class. nih.gov

Development of Novel Bioactive Agents: Research into new therapeutic agents leverages building blocks like this compound. Molecular docking studies have explored the potential of isocoumarins decorated with trifluoromethylated groups as inhibitors of human acetylcholinesterase (hAChE), an enzyme implicated in Alzheimer's disease. nih.gov In another application, precursors related to this compound are used to synthesize radiolabeled probes for Positron Emission Tomography (PET). For example, 4-[18F]fluorobenzylamine is a key component for synthesizing PET imaging agents targeting the Hsp90 protein, which is relevant in cancer diagnostics. nih.gov

Integration with Flow Chemistry and Automated Synthesis

To enhance efficiency, safety, and scalability, modern chemical synthesis is increasingly moving from traditional batch processes to continuous flow and automated systems.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages, including superior control over reaction parameters, enhanced heat and mass transfer, and improved safety when handling reactive intermediates. beilstein-journals.orgacs.org This technology is well-suited for the production of pharmaceutical intermediates and fine chemicals. acs.org Telescoped, multi-step flow processes have been developed for the synthesis of complex molecules, including α-trifluoromethylthiolated esters and amides, where intermediates are generated and consumed in a continuous stream without isolation. nih.gov This approach significantly improves efficiency and reduces waste. nih.gov The synthesis of aromatic esters has been successfully demonstrated in flow systems, sometimes showing higher yields compared to equivalent batch reactions. acs.org

Automated Synthesis Platforms: Automation is revolutionizing chemical synthesis by enabling high-throughput experimentation, process optimization, and reproducible production. nih.govchemistryworld.com Automated synthesis units are particularly valuable for the production of radiopharmaceuticals, such as those derived from 4-[18F]fluorobenzylamine, where remote handling is necessary to minimize radiation exposure. nih.govuni-mainz.de These systems can perform multi-step reactions, including purification via HPLC, to deliver high-purity compounds ready for use. uni-mainz.de The principles of automated synthesis can be broadly applied to the production of fluorinated building blocks like this compound and its derivatives, facilitating rapid discovery and process development. nih.gov

Theoretical and Computational Advances in Understanding Reactivity and Properties

Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and guiding the design of new molecules and processes.

Prediction of Physicochemical Properties: Computational methods are routinely used to predict key properties of molecules. For this compound, properties such as the octanol/water partition coefficient (XlogP3), which indicates lipophilicity, and the predicted collision cross-section (CCS) values have been calculated. nih.govuni.lu CCS is an important parameter in ion mobility-mass spectrometry that relates to the size and shape of a molecule in the gas phase. These predictions are valuable for developing analytical methods and for understanding the pharmacokinetic profile of derivative compounds.

Molecular Docking for Biological Activity: In drug discovery, molecular docking is a computational technique used to predict how a molecule binds to a target protein. nih.gov This approach was used to evaluate isocoumarin (B1212949) derivatives, which can be synthesized from benzoate precursors, as potential inhibitors of human acetylcholinesterase (hAChE). nih.gov The study suggested that the presence of triflyl groups, which share the trifluoromethyl motif, could enhance the inhibitory activity, guiding the design of more potent drug candidates. nih.gov

Understanding Metabolism and Reactivity: Experimental studies combined with analytical techniques provide data that can inform computational models. The metabolism of fluorinated benzoates has been studied in anaerobic bacteria, where metabolites were identified using 19F NMR and mass spectrometry. nih.gov Researchers identified a fluorocyclohexadiene metabolite, providing evidence for a dearomatizing reductase enzyme. nih.gov Such experimental insights into reaction pathways help refine theoretical models of reactivity and enzymatic transformations involving fluorinated aromatic compounds.

Table of Predicted Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H9F3O2 | nih.govnist.gov |

| Molecular Weight | 218.17 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 583-02-8 | nist.gov |

| XLogP3 | 3.5 | nih.gov |

| Monoisotopic Mass | 218.05546401 Da | nih.gov |

| Predicted CCS ([M+H]+) | 141.8 Ų | uni.lu |

| Predicted CCS ([M+Na]+) | 150.4 Ų | uni.lu |

Q & A

Basic: What are the key considerations for optimizing the synthesis of Ethyl 4-(trifluoromethyl)benzoate?

Answer:

The synthesis typically involves esterification of 4-(trifluoromethyl)benzoic acid with ethanol under acid catalysis. Critical parameters include:

- Temperature control : Reactions are often conducted at reflux (~78–80°C) to ensure complete esterification while avoiding decomposition .

- Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) are common catalysts, though PTSA minimizes side reactions like sulfonation of the aromatic ring.

- Purification : Distillation under reduced pressure (e.g., 5 mm Hg, boiling point 78–80°C) is recommended due to the compound’s volatility .

- Reagent quality : Use anhydrous ethanol and freshly distilled acid chloride derivatives (e.g., 4-(trifluoromethyl)benzoyl chloride) to prevent hydrolysis side reactions .

Basic: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) shows a molecular ion peak at m/z 218 (M⁺) and fragments at m/z 173 (loss of OEt) and m/z 145 (loss of CF₃) .

- X-ray Crystallography : Use SHELXL for refinement, validating bond lengths (C=O ~1.21 Å, C-O ester ~1.34 Å) and angles. WinGX software aids in data processing and symmetry checks .

Advanced: How can researchers resolve contradictions in crystallographic data for trifluoromethyl-substituted esters?

Answer:

Contradictions often arise from disordered CF₃ groups or twinning. Mitigation strategies include:

- High-resolution data collection : Use synchrotron radiation to improve data quality for better electron density maps .

- Validation tools : Apply PLATON (ADDSYM) to detect missed symmetry and check for twinning using the R(int) and Hooft parameters .

- Dynamic disorder modeling : Refine CF₃ groups as rigid bodies with anisotropic displacement parameters in SHELXL .

- Cross-validation : Compare crystallographic data with DFT-optimized geometries (e.g., B3LYP/6-31G*) to confirm bond lengths and angles .

Advanced: How does the trifluoromethyl group influence regioselectivity in nucleophilic aromatic substitution reactions of this compound?

Answer:

The strong electron-withdrawing effect of the CF₃ group directs nucleophilic attack to the meta position relative to the ester group. Methodological approaches to confirm this include:

- Competitive kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., ethyl 4-methylbenzoate) using HPLC to track product ratios .

- Computational modeling : Apply Hammett σ constants (σₘ for CF₃ = 0.43) to predict substituent effects on transition-state stabilization .

- Isotopic labeling : Use ¹³C-labeled ethyl groups in the ester to track regiochemistry via NMR .

Advanced: What strategies are effective for studying the biological activity of this compound derivatives?

Answer:

- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., replacing CF₃ with Cl or OCF₃) and screen for antimicrobial activity using microbroth dilution assays (MIC values) .

- Metabolic stability assays : Use liver microsomes (e.g., human CYP450 isoforms) to assess ester hydrolysis rates, correlating with LC-MS/MS quantification of the carboxylic acid metabolite .

- Docking simulations : Model interactions with target proteins (e.g., viral proteases) using AutoDock Vina, focusing on the ester’s hydrogen-bonding potential and CF₃’s hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.